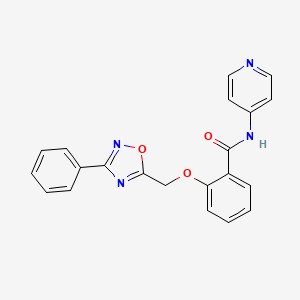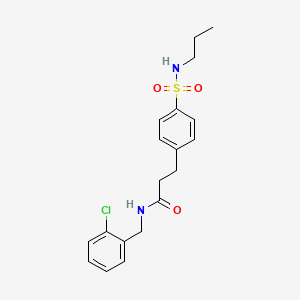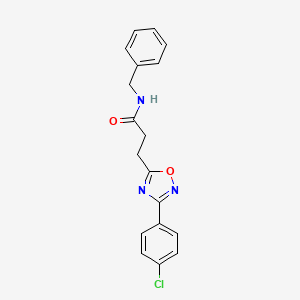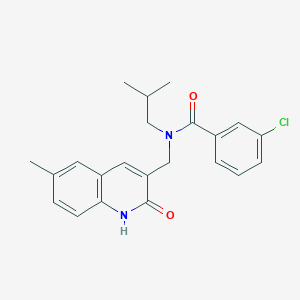
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the family of benzamide derivatives and has shown promising results in various scientific research applications.
Mechanism of Action
The mechanism of action of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide have been studied extensively. It has been shown to induce apoptosis in cancer cells, and to inhibit the growth and proliferation of microorganisms. Additionally, it has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide in lab experiments include its high potency and selectivity, as well as its ability to target multiple enzymes and proteins. However, its limitations include its relatively complex synthesis method and its potential toxicity.
Future Directions
There are several future directions for the study of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide. These include:
1. Further studies on its mechanism of action and its potential targets.
2. Studies on its pharmacokinetics and pharmacodynamics.
3. Studies on its potential use in combination therapy with other anticancer or antimicrobial agents.
4. Studies on its potential use in the treatment of other diseases, such as inflammation and neurodegenerative disorders.
5. Development of more efficient and cost-effective synthesis methods.
In conclusion, 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide is a promising compound with potential applications in various scientific research areas. Its high potency and selectivity make it a valuable tool for the study of various diseases and conditions. However, further studies are needed to fully understand its mechanism of action and its potential clinical applications.
Synthesis Methods
The synthesis of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide can be achieved through a multi-step reaction. The first step involves the synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, which can be obtained by reacting hydrazine hydrate with 3-phenylpropionic acid. The second step involves the reaction of the 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The final step involves the reaction of the acid chloride with 4-aminopyridine and 2-hydroxy-3-methoxybenzaldehyde to form the desired compound.
Scientific Research Applications
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent, and has shown significant cytotoxic activity against various cancer cell lines. Additionally, it has also been studied as a potential antimicrobial agent, and has shown activity against various bacterial and fungal strains.
properties
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c26-21(23-16-10-12-22-13-11-16)17-8-4-5-9-18(17)27-14-19-24-20(25-28-19)15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZKTVMHEYYKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7710219.png)



![3,5-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710256.png)
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7710268.png)




